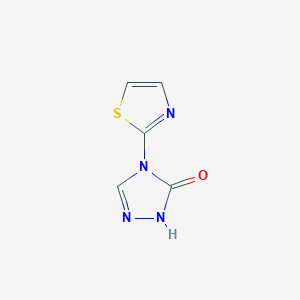
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that contains both thiazole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
作用機序
The mechanism of action of 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to the death of bacterial cells. The compound may also interfere with the synthesis of nucleic acids in fungi, thereby exhibiting antifungal activity .
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
Benzothiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
特性
分子式 |
C5H4N4OS |
|---|---|
分子量 |
168.18 g/mol |
IUPAC名 |
4-(1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H4N4OS/c10-4-8-7-3-9(4)5-6-1-2-11-5/h1-3H,(H,8,10) |
InChIキー |
KBSHMEBHEABAOH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)N2C=NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



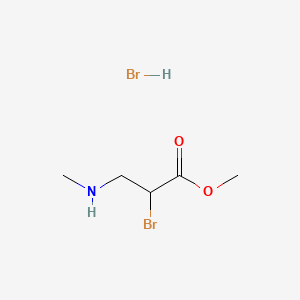

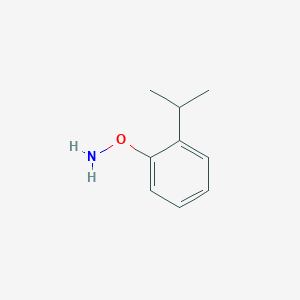
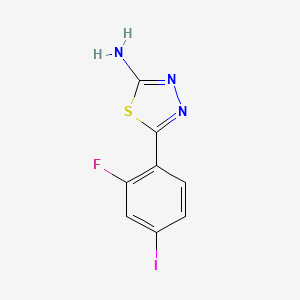

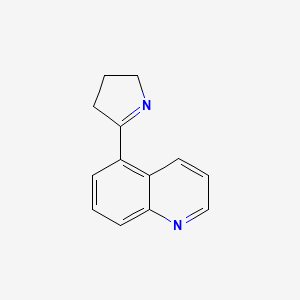

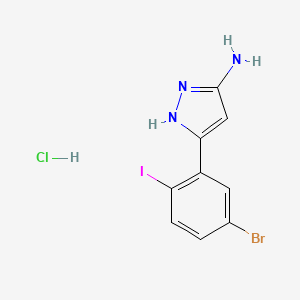
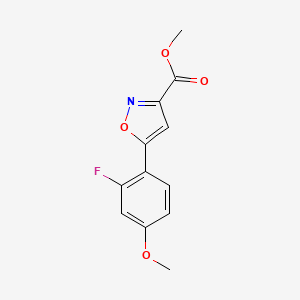
![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13694426.png)
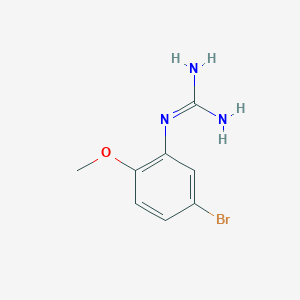
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
